molecular formula C17H16N6OS2 B11003751 N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11003751
M. Wt: 384.5 g/mol
InChI Key: KQTUITHJGKPGCU-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of individual ring systems, followed by their sequential coupling and functionalization. Common reagents and catalysts used in these reactions include:

    Thionyl chloride: for the formation of thiadiazole rings.

    Hydrazine derivatives: for the synthesis of pyrazolo rings.

    Palladium catalysts: for cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

    Continuous flow reactors: to ensure consistent reaction conditions.

    Automated synthesis systems: to reduce human error and increase efficiency.

    Purification techniques: such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites to modulate biological responses.

    Pathways: Interference with metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N6OS2

Molecular Weight

384.5 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H16N6OS2/c1-9(2)23-15-12(8-18-23)11(7-13(19-15)14-5-4-6-25-14)16(24)20-17-22-21-10(3)26-17/h4-9H,1-3H3,(H,20,22,24)

InChI Key

KQTUITHJGKPGCU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4=CC=CS4

Origin of Product

United States

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